Para-Substitution Confers Superior Lipophilicity (LogP) Compared to Ortho-Analog
1-[(4-bromophenoxy)acetyl]piperidine exhibits a higher calculated partition coefficient (LogP) of 3.16 compared to its 2-bromo positional isomer, 1-[(2-bromophenoxy)acetyl]piperidine, which has a LogP of 2.93 . This represents a quantitative increase in lipophilicity of 0.23 log units for the para-substituted compound.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.16 |
| Comparator Or Baseline | 1-[(2-bromophenoxy)acetyl]piperidine: 2.93 |
| Quantified Difference | +0.23 log units |
| Conditions | Calculated value; Hit2Lead database |
Why This Matters
Higher LogP indicates increased membrane permeability potential, which is a critical parameter for selecting compounds intended for cell-based assays or for optimizing oral bioavailability in lead development.
